FAP-Dependent Potentiation: Anticancer Agent 33 Shows 8-Fold Increase in Cytotoxicity Upon Enzyme Activation
Anticancer agent 33 exhibits a unique FAP-dependent enhancement of anticancer potency. In the presence of FAP enzyme, its cytotoxicity against A549, HeLa, HepG2, and MCF-7 cells increased by up to 8-fold [1]. In contrast, parent compounds squamocin and bullatacin are directly active without requiring enzymatic activation, and compound 8—the most potent derivative in the series—shows no such amplification despite a baseline IC50 of 0.30 µM . This activation-specific behavior is a direct consequence of the Boc-Gly-Pro prodrug design, which is cleaved by FAP to release the active acetogenin moiety preferentially in the tumor microenvironment [2].
| Evidence Dimension | FAP-mediated fold change in anticancer potency |
|---|---|
| Target Compound Data | Up to 8-fold increase in potency against A549, HeLa, HepG2, MCF-7 cells |
| Comparator Or Baseline | Compound 8: No reported FAP-dependent potentiation; Squamocin/Bullatacin: Direct activity, not prodrugs |
| Quantified Difference | 8-fold increase (target) vs. 0-fold increase (comparators) |
| Conditions | In vitro FAP enzyme addition; cell lines: A549, HeLa, HepG2, MCF-7 |
Why This Matters
This FAP-dependent activation profile makes Anticancer agent 33 a superior tool compound for studies of tumor-stroma interactions and targeted prodrug activation, where comparators fail to model the critical activation step.
- [1] Shi, J.-F., Wu, P., Li, H.-X., Wei, X.-Y., Jiang, Z.-H. Synthesis and anticancer activity of Boc-Gly-Pro dipeptide-annonaceous acetogenin prodrugs targeting fibroblast activation protein or other hydrolytic enzymes. Med. Chem. Res. 31, 605–616 (2022). View Source
- [2] MedChemExpress. Anticancer agent 33. Product Datasheet. Accessed 2026. View Source
